molecular formula C11H9N3O B2528475 [2,3'-Bipyridine]-4-carboxamide CAS No. 2089319-07-1

[2,3'-Bipyridine]-4-carboxamide

Cat. No.: B2528475
CAS No.: 2089319-07-1
M. Wt: 199.213
InChI Key: YSUBJTMXFFEPOB-UHFFFAOYSA-N
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Description

[2,3’-Bipyridine]-4-carboxamide is an organic compound that belongs to the bipyridine family. Bipyridines are heterocyclic compounds consisting of two pyridine rings. This particular compound is characterized by the presence of a carboxamide group at the 4-position of the 2,3’-bipyridine structure. Bipyridines are known for their ability to form complexes with metal ions, making them valuable in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridine]-4-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated pyridine in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of [2,3’-Bipyridine]-4-carboxamide may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridine]-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, [2,3’-Bipyridine]-4-carboxamide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are valuable in catalysis and materials science.

Biology

In biological research, the compound can be used to study metal ion interactions with biomolecules. Its metal complexes may exhibit interesting biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, derivatives of [2,3’-Bipyridine]-4-carboxamide are explored for their potential therapeutic applications. For instance, some metal complexes have shown promise as anticancer agents due to their ability to interact with DNA and proteins.

Industry

In industry, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its ability to coordinate with metals makes it useful in the design of functional materials with specific electronic properties.

Mechanism of Action

The mechanism of action of [2,3’-Bipyridine]-4-carboxamide largely depends on its interaction with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the electronic properties of the metal center, leading to various catalytic and biological effects. For example, in catalysis, the metal-ligand complex can facilitate electron transfer reactions. In biological systems, the metal complex may interact with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.

    4,4’-Bipyridine: Another important ligand, often used in the synthesis of coordination polymers and metal-organic frameworks.

    3,3’-Bipyridine: Less common but still valuable in certain catalytic applications.

Uniqueness

[2,3’-Bipyridine]-4-carboxamide is unique due to the presence of the carboxamide group, which can participate in additional hydrogen bonding and coordination interactions. This functional group can enhance the solubility and reactivity of the compound, making it suitable for specific applications where other bipyridine derivatives may not be as effective.

Properties

IUPAC Name

2-pyridin-3-ylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11(15)8-3-5-14-10(6-8)9-2-1-4-13-7-9/h1-7H,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUBJTMXFFEPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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